Product packaging for Isopropyl 4-(trifluoromethyl)benzoate(Cat. No.:CAS No. 444993-17-3)

Isopropyl 4-(trifluoromethyl)benzoate

Cat. No.: B3052733
CAS No.: 444993-17-3
M. Wt: 232.2 g/mol
InChI Key: PLMAPFVXQQXASW-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylation in Contemporary Chemical Research

The trifluoromethyl group is frequently integrated into pharmaceuticals, agrochemicals, and materials to enhance their performance. wikipedia.orgrsc.org Its prevalence stems from the unique and predictable changes it imparts to a molecule's profile. The development of synthetic methods to install trifluoromethyl groups is an active area of chemical research. wikipedia.orgnih.gov

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This is a result of the high electronegativity of the three fluorine atoms, which creates a strong inductive effect. rsc.org This potent electron-withdrawing nature significantly influences the electronic properties of adjacent molecular structures, such as aromatic rings. mdpi.comtcichemicals.com The electronegativity of the trifluoromethyl group is often described as being intermediate between that of fluorine and chlorine. wikipedia.org Consequently, trifluoromethyl-substituted compounds like trifluoroacetic acid are often strong acids. wikipedia.org

The presence of a trifluoromethyl group has a profound impact on several key molecular properties. nih.gov

Lipophilicity: The -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross biological membranes. mdpi.comnih.gov This is a critical factor in drug design for improving in vivo uptake and transport. nih.govnih.gov The Hansch lipophilicity parameter (π) for the -CF3 group is +0.88. mdpi.comnih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond. mdpi.comnih.gov This high bond strength makes the trifluoromethyl group very resistant to metabolic oxidation, thereby increasing the stability and biological half-life of a drug candidate. mdpi.comnih.gov

Bioisosterism: Due to steric similarities, the trifluoromethyl group is often used as a bioisostere to replace a chlorine atom or a methyl group. mdpi.comwikipedia.org This allows chemists to fine-tune electronic and steric properties to optimize a compound's therapeutic potential or protect a reactive methyl group from metabolic breakdown. wikipedia.orgnih.gov

Binding Affinity: By altering the electronic and conformational properties of a molecule, the -CF3 group can influence its binding selectivity and affinity for biological targets. nih.govnih.gov

Fundamentals of Aromatic Ester Chemistry

Aromatic esters, specifically benzoate (B1203000) esters, are a well-established class of compounds with predictable chemical behaviors. They consist of a carboxyl group attached to a benzene (B151609) ring, with an alkyl or aryl group bonded to the ester oxygen.

Benzoate esters are relatively stable compounds but can undergo several key reactions, making them useful intermediates in synthesis. organic-chemistry.org Their primary mode of reaction is nucleophilic acyl substitution at the carbonyl carbon.

Hydrolysis: Esters can be cleaved back to a carboxylic acid and an alcohol through hydrolysis. This reaction can be catalyzed by either acid or base. libretexts.org Base-promoted hydrolysis, known as saponification, is irreversible and commonly used to convert esters into the corresponding carboxylate salt. libretexts.orgpsu.edu The stability and rate of hydrolysis can be influenced by steric hindrance and the electronic nature of substituents on the aromatic ring. nih.govcdnsciencepub.comcdnsciencepub.com

Transesterification: In the presence of an acid or base catalyst, an ester can react with an alcohol to exchange its alkoxy group, forming a new ester. This is an equilibrium process that can be driven to completion by using a large excess of the reactant alcohol. libretexts.org

Aminolysis: Esters react with ammonia (B1221849) or primary and secondary amines to yield amides. libretexts.org

Reduction: Depending on the reducing agent used, esters can be reduced to form primary alcohols or aldehydes. libretexts.org

Grignard Reaction: Esters react with two equivalents of a Grignard reagent to form tertiary alcohols. libretexts.org

Research Trajectory of Isopropyl 4-(trifluoromethyl)benzoate within Organic Synthesis and Advanced Materials

This compound is a compound whose significance lies primarily in its role as a synthetic intermediate and building block rather than as an end-product. Its chemical structure combines the influential trifluoromethyl group on an aromatic ring with a moderately bulky isopropyl ester functionality.

The research utility of this specific molecule is derived directly from the well-established chemistry of its constituent parts. The 4-(trifluoromethyl)benzoyl moiety is a valuable synthon for introducing the trifluoromethyl-substituted phenyl group into larger, more complex molecules. This is particularly relevant in the synthesis of potential pharmaceuticals and agrochemicals, where the properties conferred by the -CF3 group are desired. wikipedia.orgtcichemicals.com

The isopropyl ester function is typically employed as a protecting group for the carboxylic acid. It is stable enough to withstand various reaction conditions but can be readily hydrolyzed back to 4-(trifluoromethyl)benzoic acid when required for subsequent synthetic steps, such as amide bond formation. libretexts.org While specific, high-profile applications in advanced materials are not widely documented for this exact ester, related benzotrifluoride (B45747) derivatives are used as solvents and building blocks in fluorous synthesis and for creating organic electronic materials due to their unique electronic properties and stability. tcichemicals.comresearchgate.net Therefore, the research trajectory of this compound is intrinsically linked to its application in multi-step organic syntheses that aim to construct complex fluorinated target molecules.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 444993-17-3 guidechem.com
Molecular Formula C11H11F3O2 guidechem.com
Molecular Weight 232.202 g/mol guidechem.com
Synonyms 4-(trifluoromethyl)benzoic acid isopropyl ester guidechem.com
Propan-2-yl 4-(trifluoromethyl)benzoate guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11F3O2 B3052733 Isopropyl 4-(trifluoromethyl)benzoate CAS No. 444993-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(2)16-10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMAPFVXQQXASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344816
Record name propan-2-yl 4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444993-17-3
Record name propan-2-yl 4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Electronic Modulation by the 4-(Trifluoromethyl) Substituent

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence at the para-position of the benzoate (B1203000) ring significantly influences the electron density distribution and, consequently, the reactivity of the entire molecule.

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This is due to the high electronegativity of the three fluorine atoms, which polarize the carbon-fluorine bonds and, in turn, the bond between the trifluoromethyl carbon and the aromatic ring. This inductive pull withdraws electron density from the benzene (B151609) ring, making it less nucleophilic.

Unlike substituents with lone pairs, such as the methoxy group, the trifluoromethyl group does not have a significant resonance or mesomeric (+M) donating effect. While some hyperconjugation has been proposed, the dominant electronic influence is the inductive withdrawal. This net removal of electron density deactivates the aromatic ring, rendering it less susceptible to attack by electrophiles compared to unsubstituted benzene.

In electrophilic aromatic substitution (EAS) reactions, the trifluoromethyl group is a deactivating, meta-directing substituent. The deactivation is a direct consequence of the powerful -I effect, which reduces the ring's ability to stabilize the positive charge in the Wheland intermediate (arenium ion) formed during the reaction.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Inductive Effect (-I) Mesomeric Effect (+M) Ring Activity Directing Influence
-CH3 Weakly Donating N/A (Hyperconjugation) Activating ortho, para
-Cl Withdrawing Donating Deactivating ortho, para
-NO2 Strongly Withdrawing Strongly Withdrawing Deactivating meta

| -CF3 | Strongly Withdrawing | Negligible | Deactivating | meta |

Intrinsic Reactivity of the Ester Linkage

The ester functional group in Isopropyl 4-(trifluoromethyl)benzoate is a primary site of reactivity, particularly for nucleophilic acyl substitution reactions.

The formation of this compound from 4-(trifluoromethyl)benzoic acid and isopropanol is an example of a Fischer esterification. This is an equilibrium-controlled, acid-catalyzed reaction. The equilibrium can be shifted toward the product ester by using an excess of one reactant (typically the alcohol) or by removing water as it is formed.

Table 2: Representative Kinetic Data for Benzoic Acid Esterification

Alcohol Catalyst Activation Energy (Forward, kJ·mol⁻¹) Activation Energy (Reverse, kJ·mol⁻¹) Reference
1-Butanol p-Toluenesulfonic acid 58.40 57.70

The primary reaction pathway for the ester linkage is nucleophilic acyl substitution. The carbonyl carbon of the ester is electrophilic and susceptible to attack by nucleophiles. The strong electron-withdrawing effect of the 4-(trifluoromethyl)phenyl group enhances the electrophilicity of this carbon, making the ester more reactive towards nucleophiles than, for example, isopropyl benzoate.

Hydrolysis, the cleavage of the ester by water, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction begins with the protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of isopropanol yield the carboxylic acid.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The reformation of the carbonyl double bond results in the expulsion of the isopropoxide leaving group. An acid-base reaction between the resulting carboxylic acid and the isopropoxide ion (or another hydroxide ion) yields a carboxylate salt and isopropanol. This final deprotonation step makes the reaction effectively irreversible. The reaction follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism.

Transformations Involving the Trifluoromethyl Group

While the trifluoromethyl group is generally considered robust and chemically stable due to the strength of the C-F bonds, it can undergo transformations under specific and often harsh conditions.

The electron-withdrawing nature of the -CF3 group enables selective deprotonation at the ortho-position, which can be a starting point for further synthesis. More direct transformations of the trifluoromethyl group are challenging but have been achieved. For example, in the presence of superacids, trifluoromethyl-substituted arenes can react to form Friedel-Crafts-type products, suggesting the formation of reactive carbocationic species.

Furthermore, when the aromatic ring is sufficiently activated, for instance by other strongly electron-withdrawing groups, the trifluoromethyl group can react with nucleophiles. Research has demonstrated methods for the selective transformation of the C-F bonds within the -CF3 group, particularly when assisted by neighboring functional groups. These transformations can convert the trifluoromethyl group into other functionalities, such as ketones, by utilizing reagents like boron tribromide. Such reactions, however, require specific conditions and are not characteristic of the compound's general reactivity.

Selective Carbon-Fluorine Bond Activations and Cleavages

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective activation and cleavage a considerable challenge. Research into the C-F bond activation of trifluoromethylarenes, a class of compounds to which this compound belongs, has provided insights into potential reaction pathways. While specific studies on the isopropyl ester are limited, general methodologies for the C-F functionalization of unactivated trifluoromethylarenes have been developed.

One strategy involves a single electron transfer (SET) from an organic photoredox catalyst to the aryl substrate. This process, which can be an endergonic event, generates an arene radical anion. Subsequent fragmentation of this reactive intermediate leads to the formation of a difluorobenzylic radical, which can then be intercepted by various reagents. This approach allows for the controlled functionalization of the trifluoromethyl group, preventing exhaustive defluorination. The success of this method has been demonstrated for trifluoromethylaromatics that possess auxiliary electron-withdrawing groups, a criterion that this compound fulfills due to the presence of the ester functionality.

The general mechanism for the C-F bond cleavage of trifluoromethylarenes can be summarized in the following table:

StepDescriptionKey Intermediates
1Single Electron Transfer (SET)Arene radical anion
2Mesolytic C-F CleavageDifluorobenzylic radical, Fluoride anion
3Interception of RadicalFunctionalized difluoroalkyl aromatic

It is important to note that the selective activation of a single C-F bond in a trifluoromethyl group is a significant challenge due to the decreasing bond strength with successive defluorination. However, advancements in catalysis have enabled such selective transformations under mild conditions.

Influence on Regioselectivity and Reactivity in Cycloaddition Reactions of Fluorinated Esters

In Diels-Alder reactions, for example, a lower LUMO energy of the dienophile generally leads to a smaller HOMO-LUMO gap with the diene, resulting in a faster reaction rate. The regioselectivity of such reactions would be governed by the electronic and steric influences of both the trifluoromethylphenyl group and the isopropyl ester moiety.

Research on cycloaddition reactions involving other fluorinated esters has shown that the presence of fluorine atoms can significantly influence both the reactivity and stereoselectivity of the process. For instance, in the reactions of [α,α-bis(3,3,3-trifluoropropynyl)]benzyl benzoate with furan, a variety of complex cycloadducts are formed through intramolecular cycloadditions of initial Diels-Alder adducts. While this example involves a different molecular structure, it highlights the potential for intricate reactivity patterns in fluorinated esters undergoing cycloaddition.

Oxidative Transformations and Stereoelectronic Considerations

The oxidative transformation of this compound is another area where the trifluoromethyl group exerts significant influence. Studies on the microbial degradation of para- and meta-trifluoromethyl-benzoates have shown that aerobic bacteria can catabolize these compounds. The process typically involves ring-fission, leading to the accumulation of a trifluoromethyl muconate semialdehyde. This intermediate, specifically 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate (TFHOD), has been found to be resistant to further biochemical degradation. However, it can be degraded by sunlight, which results in the release of fluoride ions.

The stereoelectronic effects of the trifluoromethyl group are paramount in understanding the reactivity of this compound. The CF3 group is a strong σ-electron withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect deactivates the aromatic ring towards electrophilic substitution and stabilizes anionic intermediates.

The acceptor ability of C-X σ bonds, including C-F bonds, generally increases with the electronegativity of X across a period. This strong electron-withdrawing nature influences the charge distribution within the molecule, affecting its interaction with other reagents and catalysts. In the context of the ester group, the trifluoromethyl group's influence extends to the carbonyl carbon, potentially increasing its electrophilicity.

Mechanistic studies on the trifluoromethylation of benzoic acids to form aryl trifluoromethyl ketones suggest the in situ formation of a mixed anhydride intermediate, which then undergoes nucleophilic addition. While this is a different reaction, it underscores the electronic impact of substituents on the reactivity of the carboxyl group.

The following table summarizes the key oxidative transformation product identified in studies of a closely related compound, 4-trifluoromethyl-benzoate:

Starting Material AnalogueTransformationProduct
4-(Trifluoromethyl)benzoic acidMicrobial catabolism (ring-fission)2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate (TFHOD)

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of Isopropyl 4-(trifluoromethyl)benzoate by probing the magnetic properties of its constituent ¹H, ¹³C, and ¹⁹F nuclei.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the isopropyl and aromatic protons. The aromatic region typically shows two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing trifluoromethyl group (H-3, H-5) are deshielded and appear at a higher chemical shift compared to the protons ortho to the ester group (H-2, H-6).

The isopropyl group gives rise to a heptet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The splitting pattern arises from the spin-spin coupling between the methine proton and the adjacent methyl protons, with a typical coupling constant (J) of approximately 6.3 Hz. rsc.org

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (ortho to -CO₂)~8.15Doublet (d)~8.2
Ar-H (ortho to -CF₃)~7.75Doublet (d)~8.2
-O-CH (CH₃)₂~5.25Heptet (hept)~6.3
-O-CH(CH₃ )₂~1.38Doublet (d)~6.3
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR Chemical Shift Assignments and Structural Correlations

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The spectrum for this compound shows signals for the carbonyl carbon, the aromatic carbons, and the isopropyl carbons. The trifluoromethyl group's carbon atom is also observable, typically as a quartet due to coupling with the three fluorine atoms. The electron-withdrawing effect of the trifluoromethyl group significantly influences the chemical shifts of the aromatic carbons to which it is attached (C-4) and the group itself (CF₃). chemicalbook.com The carbonyl carbon of the ester appears in the typical downfield region for such functional groups. chemicalbook.com

Carbon AssignmentChemical Shift (δ, ppm)
-C =O~165.0
Ar-C -CO₂ (C-1)~133.5
Ar-C H (C-2, C-6)~130.0
Ar-C H (C-3, C-5)~125.5 (quartet, J ≈ 4 Hz)
Ar-C -CF₃ (C-4)~134.5 (quartet, J ≈ 33 Hz)
-C F₃~123.5 (quartet, J ≈ 272 Hz)
-O-C H(CH₃)₂~70.0
-O-CH(C H₃)₂~22.0
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Coupling constants (J) are for C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum exhibits a single, sharp signal, confirming the presence of a single trifluoromethyl group. The chemical shift of this signal is characteristic of an aromatic trifluoromethyl group and typically appears around -63 ppm relative to a CFCl₃ standard. beilstein-journals.org This analysis is crucial for confirming the presence and electronic environment of the fluorine atoms in the molecule.

Two-Dimensional NMR Methodologies (e.g., HSQC, HMBC) for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular fragments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would show correlations between the aromatic protons and their respective aromatic carbons, the methine proton and the methine carbon of the isopropyl group, and the methyl protons and the methyl carbons. researchgate.net

Heteronuclear Multiple Bond Coherence (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting the different parts of the molecule. Key correlations for this compound would include: researchgate.net

A correlation between the isopropyl methine proton (-O-CH -) and the ester carbonyl carbon (C =O), confirming the ester linkage.

Correlations from the aromatic protons ortho to the ester group (H-2, H-6) to the carbonyl carbon (C =O).

Correlations from the aromatic protons ortho to the trifluoromethyl group (H-3, H-5) to the trifluoromethyl carbon (C F₃).

These 2D NMR techniques together provide a complete and verified map of the molecule's structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

Application of Gas Chromatography-Mass Spectrometry (GC/MS) in Analytical Method Development

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique indispensable for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. In analytical method development, GC/MS plays a crucial role in establishing purity profiles and identifying potential process-related impurities or degradation products. ijprajournal.comaifa.gov.it

The development of a robust GC/MS method involves the systematic optimization of several key parameters to achieve efficient separation and sensitive detection. The gas chromatography component separates the analyte from a mixture based on its volatility and interaction with a stationary phase within a capillary column. The mass spectrometry component then fragments the eluted analyte and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

Research Findings: Analytical methods developed for related esters and trifluoromethyl compounds demonstrate the utility of GC/MS. For instance, in the analysis of palm-based isopropyl esters, GC/MS was used to confirm the identity of byproducts like isopropyl p-toluenesulfonate. oatext.comresearchgate.net The electron impact (EI) ionization mode is commonly used, which provides detailed fragmentation patterns aiding in structural confirmation. oatext.com The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragments corresponding to the loss of the isopropyl group, the carboxyl group, and fragments of the trifluoromethyl-substituted benzene ring. rsc.org Method validation is performed according to established guidelines to ensure specificity, linearity, accuracy, precision, and robustness. nih.gov

Below is an interactive table summarizing typical parameters for a GC/MS analytical method suitable for this compound, based on methods developed for similar compounds. oatext.comresearchgate.net

ParameterTypical Specification
GC ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate (e.g., 1.0 mL/min)
Inlet Temperature250 °C
Injection ModeSplit (e.g., 10:1 ratio)
Oven Temperature ProgramInitial temp 100°C, ramp at 4°C/min to 250°C, hold for 10 min
MS Ionization ModeElectron Impact (EI) at 70 eV
Mass Scan Range35-500 amu

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. These methods are fundamental for identifying functional groups and providing a unique spectral fingerprint of a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The absorption frequencies are characteristic of the specific bonds and functional groups present in the molecule. youtube.comlibretexts.org The IR spectrum of this compound is dominated by absorptions corresponding to its ester, aromatic, and trifluoromethyl moieties.

Detailed Research Findings: The analysis of the IR spectrum allows for the unambiguous identification of the key functional groups. libretexts.org The most prominent feature is the strong absorption band from the ester carbonyl (C=O) stretching vibration. libretexts.org The trifluoromethyl (CF₃) group also gives rise to very strong and characteristic absorption bands due to C-F stretching vibrations. researchgate.net Spectroscopic data from analogous compounds, such as Methyl 4-(trifluoromethyl)benzoate, show characteristic peaks at 1730 cm⁻¹ (C=O), and in the 1327-1019 cm⁻¹ region for the CF₃ group. rsc.org

The expected IR absorption bands for this compound are summarized in the following interactive table.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100-3000Medium-Weak
Alkyl C-H (isopropyl)Stretch3000-2850Medium
Ester C=OStretch1760-1720Strong
Aromatic C=CStretch (in-ring)1600-1450Medium-Weak
Ester C-OStretch1300-1100Strong
Trifluoromethyl (C-F)Stretch1350-1100Very Strong
Aromatic C-HBend (out-of-plane)900-675Strong

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light (Raman scattering) from a molecule. While IR absorption requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The resulting Raman spectrum provides a highly specific "molecular fingerprint" that can be used for identification.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C skeletal vibrations. The symmetric vibrations of the CF₃ group and the C=C bonds of the benzene ring are typically strong Raman scatterers. The Raman spectrum of the closely related Isopropyl benzoate (B1203000) provides a reference for the signals originating from the ester and aromatic portions of the molecule. chemicalbook.com The unique combination of frequencies and intensities in the Raman spectrum serves as a robust identifier for the compound.

Application of Solid-State and HR-MAS NMR in Studying Molecular Interactions

While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) and High-Resolution Magic Angle Spinning (HR-MAS) NMR are powerful techniques for characterizing molecules in the solid or semi-solid state. These methods provide critical insights into molecular packing, conformation, and intermolecular interactions that are absent in solution.

Detailed Research Findings: There are no direct studies applying ssNMR or HR-MAS NMR to this compound found in the provided search results. However, the principles of the techniques and data from related crystal structures allow for a discussion of their potential applications. X-ray crystallography of a similar compound, Isopropyl 4-nitrobenzoate, reveals the presence of weak C—H···O hydrogen bonds and π–π stacking interactions that dictate the crystal packing. researchgate.net

Solid-state NMR would be an ideal technique to probe these non-covalent interactions in this compound.

Polymorphism: ssNMR can distinguish between different crystalline forms (polymorphs) of the compound, as the distinct molecular packing in each polymorph would result in a unique NMR spectrum.

Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization (CP) magic angle spinning (MAS) can be used to study the proximity of different molecular fragments. For example, it could probe the interactions between the isopropyl group of one molecule and the aromatic ring of a neighboring molecule.

Dynamics: Solid-state NMR can also provide information on molecular dynamics, such as the rotation of the methyl groups or the trifluoromethyl group within the crystal lattice.

HR-MAS NMR is particularly useful for semi-solid samples or for molecules bound to a solid support. It can provide high-resolution spectra, similar to solution NMR, while retaining information about the molecule's interaction with its environment. This could be applied to study the interaction of this compound with polymers or other matrices.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of organic molecules, including their geometry, electronic properties, and reactivity.

DFT calculations can elucidate the electronic structure of Isopropyl 4-(trifluoromethyl)benzoate, providing a detailed picture of electron density distribution and molecular orbitals. The presence of the strong electron-withdrawing trifluoromethyl (-CF3) group at the para position of the benzoate (B1203000) ring significantly influences the electronic properties of the molecule.

Table 1: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound based on DFT Calculations on Analogous Compounds.

AtomHypothetical Mulliken Charge (a.u.)
Carbonyl Carbon (C=O)+0.65 to +0.75
Carbonyl Oxygen (C=O)-0.55 to -0.65
Ester Oxygen (O-CH)-0.45 to -0.55
Carbon of CF3 group+0.70 to +0.80
Fluorine atoms (average)-0.25 to -0.35

Note: These values are illustrative and based on general trends observed in DFT studies of similar fluorinated and ester-containing aromatic compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. In this compound, the electron-withdrawing nature of the -CF3 group is expected to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This would result in a relatively large HOMO-LUMO gap, suggesting high stability.

DFT calculations are instrumental in modeling reaction pathways and elucidating the structures of transition states. For the synthesis of this compound, typically through the Fischer esterification of 4-(trifluoromethyl)benzoic acid and isopropanol, DFT can be used to map the potential energy surface of the reaction.

The acid-catalyzed esterification mechanism involves several steps, including the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration. DFT calculations can determine the activation energies for each step, identifying the rate-determining step of the reaction. The geometry of the transition states can also be optimized, providing a three-dimensional representation of the fleeting molecular arrangement at the peak of the energy barrier.

Table 2: Hypothetical Activation Energies for the Steps in the Acid-Catalyzed Esterification of 4-(trifluoromethyl)benzoic Acid with Isopropanol, based on DFT studies of similar reactions.

Reaction StepHypothetical Activation Energy (kcal/mol)
Protonation of Carbonyl OxygenLow (fast)
Nucleophilic Attack of Isopropanol15 - 25
Proton Transfer5 - 10
Elimination of Water (Rate-determining)20 - 30

Note: These values are estimations based on computational studies of Fischer esterification of other substituted benzoic acids and are intended for illustrative purposes.

DFT-based reactivity descriptors, such as the Fukui functions and the dual descriptor, can predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. For this compound, these calculations would likely indicate that the carbonyl carbon is the primary site for nucleophilic attack, while the aromatic ring, being electron-deficient, would be susceptible to nucleophilic aromatic substitution under harsh conditions.

In the context of cycloaddition reactions, where this compound or a related derivative might act as a dienophile, DFT can predict the regioselectivity of the reaction. For instance, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is crucial. The coefficients of the atomic orbitals in these frontier orbitals determine the preferred orientation of the reactants in the transition state, thus dictating the regiochemistry of the product. The electron-withdrawing -CF3 group would significantly influence the LUMO of the benzoate, making it a potentially reactive dienophile and controlling the regiochemical outcome of the cycloaddition.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to a protein target.

Trifluoromethylated compounds are of significant interest in medicinal chemistry, as the -CF3 group can enhance metabolic stability, binding affinity, and cell permeability. Molecular docking studies can be employed to investigate the potential binding of trifluoromethylated benzoates, such as this compound, to various biological targets.

These studies involve placing the ligand into the binding site of a receptor and calculating a score that estimates the binding affinity. The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can be visualized and analyzed. The trifluoromethyl group often participates in favorable interactions with the protein, including hydrophobic interactions and orthogonal multipolar interactions with backbone carbonyls or other polar groups.

Table 3: Potential Ligand-Receptor Interactions for a Hypothetical Trifluoromethylated Benzoate Inhibitor based on Molecular Docking Studies.

Type of InteractionInteracting Ligand MoietyPotential Interacting Receptor Residues
Hydrogen BondingCarbonyl OxygenAmino acids with donor groups (e.g., Ser, Thr, Tyr)
Hydrophobic InteractionsAromatic Ring, Isopropyl GroupNonpolar amino acids (e.g., Leu, Ile, Val, Phe)
Halogen Bonding/Multipolar InteractionsTrifluoromethyl GroupBackbone carbonyls, electron-rich residues
Pi-StackingAromatic RingAromatic amino acids (e.g., Phe, Tyr, Trp)

Note: This table represents a generalized summary of potential interactions and is not based on a specific docking study of this compound.

Computational studies can also shed light on the role of noncovalent interactions in the catalytic esterification process itself. In organocatalysis, for instance, the catalyst can interact with the substrates through a network of noncovalent interactions, such as hydrogen bonding and halogen bonding, to stabilize the transition state and accelerate the reaction.

In the esterification of 4-(trifluoromethyl)benzoic acid, the trifluoromethyl group could potentially engage in noncovalent interactions with the catalyst or solvent molecules. For example, the fluorine atoms could act as weak hydrogen bond acceptors. Understanding these subtle interactions through computational analysis can aid in the design of more efficient catalysts for the synthesis of this compound and related esters. These non-covalent forces, though weak individually, can collectively have a significant impact on the catalytic efficiency and selectivity of the esterification reaction. nih.govnumberanalytics.comescholarship.orgnumberanalytics.com

Structure-Reactivity Relationships and Quantitative Analysis

The reactivity of this compound is significantly influenced by the electronic properties of its substituents. The trifluoromethyl group at the para position of the benzene (B151609) ring and the isopropyl group of the ester moiety play crucial roles in determining the compound's susceptibility to chemical transformations, such as hydrolysis. The principles of physical organic chemistry, particularly through Hammett-type analysis and modern computational methods, provide a framework for quantitatively understanding these structure-reactivity relationships.

The Hammett equation, a cornerstone of linear free-energy relationships, provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The equation is expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for the reaction of the substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted parent compound (e.g., isopropyl benzoate).

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and is independent of the reaction type.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of a particular reaction to the electronic effects of substituents.

For this compound, the key substituent is the 4-trifluoromethyl group (-CF₃). The trifluoromethyl group is known to be a strong electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms, which results in a significant inductive effect (-I). This electron-withdrawing nature is reflected in its positive Hammett sigma constant.

Substituent Constant (σ) for the 4-Trifluoromethyl Group:

The Hammett para-substituent constant (σₚ) for the trifluoromethyl group is approximately +0.54 . wiredchemist.com A positive σ value indicates that the substituent withdraws electron density from the aromatic ring, making the reaction center more electrophilic.

Reaction Constant (ρ) and Interpretation for Ester Hydrolysis:

The alkaline hydrolysis of benzoate esters is a reaction that is highly sensitive to substituent effects. brainly.in For the alkaline hydrolysis of ethyl benzoates, the reaction constant (ρ) has been determined to be positive (e.g., +2.498 in a water/ethanol mixture at 30°C). wikipedia.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents and retarded by electron-donating substituents. libretexts.org This is because the rate-determining step in the alkaline hydrolysis of esters is the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. ucalgary.ca

Predicted Effect on Reaction Rate:

Given the positive σₚ value of the 4-trifluoromethyl group and the expected positive ρ value for the alkaline hydrolysis of isopropyl benzoates, it can be predicted that this compound will undergo alkaline hydrolysis at a significantly faster rate than unsubstituted isopropyl benzoate. The magnitude of this rate enhancement can be estimated using the Hammett equation if the reaction constant under specific conditions is known.

Hammett Parameters for the Alkaline Hydrolysis of this compound
ParameterValue/SignInterpretation
Substituent Constant (σₚ) for 4-CF₃+0.54Strong electron-withdrawing nature of the trifluoromethyl group.
Reaction Constant (ρ) for Alkaline HydrolysisPositive (expected)Reaction is accelerated by electron-withdrawing groups; a negative charge develops in the transition state.
Predicted log(k/k₀)PositiveThe rate of hydrolysis is predicted to be faster than that of the unsubstituted isopropyl benzoate.

Computational chemistry offers powerful tools to dissect the electronic and steric factors that govern the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) can be employed to model the molecule's geometry, electron distribution, and the transition states of its reactions. orgchemres.org

Electronic Influences:

The strong electron-withdrawing nature of the trifluoromethyl group is a result of the cumulative inductive effect of the three highly electronegative fluorine atoms. quora.com This leads to a significant polarization of the C-F bonds and, by extension, the bond between the carbon of the CF₃ group and the aromatic ring. This inductive withdrawal of electron density from the benzene ring is transmitted to the ester functional group, increasing the electrophilicity of the carbonyl carbon.

Theoretical calculations can quantify this effect by mapping the electrostatic potential surface of the molecule, which would show a region of significant positive potential around the carbonyl carbon. Furthermore, analysis of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's susceptibility to nucleophilic attack. For this compound, the LUMO is expected to be of lower energy compared to that of unsubstituted isopropyl benzoate, indicating a greater ease of accepting electrons from a nucleophile.

Steric Influences:

The reactivity of esters is also influenced by steric hindrance around the carbonyl group. The isopropyl group is bulkier than a methyl or ethyl group, which can affect the rate of nucleophilic attack. nih.gov In the context of ester hydrolysis, the approach of the nucleophile (e.g., a hydroxide ion) to the carbonyl carbon can be sterically hindered by the alkyl group of the alcohol moiety.

Theoretical calculations can model the transition state for the nucleophilic attack on the carbonyl carbon. By comparing the calculated activation energies for the hydrolysis of methyl, ethyl, and this compound, the steric effect of the alkyl group can be quantified. It is generally observed that increasing the steric bulk of the alcohol portion of an ester leads to a decrease in the rate of hydrolysis, assuming all other factors are equal. nih.gov Therefore, the isopropyl group in this compound is expected to sterically hinder the approach of a nucleophile to some extent, potentially leading to a slower reaction rate compared to its methyl or ethyl counterparts.

Theoretical Analysis of Electronic and Steric Effects on the Reactivity of this compound
FactorInfluence of the 4-Trifluoromethyl GroupInfluence of the Isopropyl GroupOverall Predicted Effect on Reactivity (e.g., Hydrolysis)
Electronic Effect Strong electron-withdrawing (-I effect), increases electrophilicity of the carbonyl carbon.Weak electron-donating (+I effect), slightly decreases electrophilicity.The strong activating electronic effect of the 4-CF₃ group is expected to dominate, leading to a high reactivity towards nucleophilic acyl substitution. The steric hindrance of the isopropyl group may slightly moderate this reactivity compared to less bulky esters.
Steric Effect Minimal direct steric effect on the reaction center.Provides steric hindrance to the approach of a nucleophile to the carbonyl carbon.

Applications of Isopropyl 4 Trifluoromethyl Benzoate in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The structure of Isopropyl 4-(trifluoromethyl)benzoate, featuring a reactive ester group and a stable trifluoromethyl-substituted aromatic ring, makes it a versatile intermediate for the construction of more complex molecules.

Contribution to the Synthesis of Diverse Organic Building Blocks

While direct, specific examples of this compound being used to synthesize a wide array of other building blocks are not extensively detailed in publicly available research, the reactivity of its parent acid, 4-(trifluoromethyl)benzoic acid, provides strong evidence for its potential. 4-(Trifluoromethyl)benzoic acid is a well-established building block in the synthesis of various organic compounds. fengchengroup.com The ester functional group in this compound can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, thus serving as a synthetic equivalent of 4-(trifluoromethyl)benzoic acid in many reactions. This allows for its use in creating a variety of trifluoromethyl-containing synthons.

The trifluoromethyl group is a key pharmacophore in many active pharmaceutical ingredients (APIs). ossila.compharmtech.com Esters of 4-(trifluoromethyl)benzoic acid are therefore valuable intermediates in the synthesis of complex APIs. nih.govnih.gov For example, derivatives of 4-(trifluoromethyl)benzoic acid are utilized in the creation of anti-cancer, anti-bacterial, and anti-inflammatory agents. fengchengroup.com

Precursor in the Development of New Organic Molecules for Specific Industrial Sectors

The application of this compound as a precursor extends to various industrial sectors, most notably in the development of pharmaceuticals and agrochemicals.

In the pharmaceutical industry , the trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity of drug candidates. Esters like this compound can be key starting materials or intermediates in multi-step syntheses of complex pharmaceutical compounds.

In the agrochemical sector , trifluoromethylated compounds are integral to the design of modern pesticides and herbicides. googleapis.com For instance, certain fungicidal diastereomers with complex structures incorporating trifluoromethyl groups have shown excellent activity against pathogens like Phytophthora capsici. researchgate.net While not a direct example, this highlights the importance of trifluoromethyl-containing building blocks, a category to which this compound belongs. The synthesis of such complex agrochemicals often involves the coupling of various organic fragments, and a trifluoromethylated benzoic acid derivative could serve as a key component.

Precursor ApplicationIndustrial SectorPotential End-Product Class
Intermediate for API SynthesisPharmaceuticalsAnti-cancer agents, Anti-inflammatory drugs
Building Block for AgrochemicalsAgrochemicalsFungicides, Herbicides

Utility in Polymer Chemistry and Advanced Materials

The incorporation of trifluoromethyl groups into polymers is a widely recognized strategy for enhancing material properties. mdpi.com This makes this compound a compound of significant interest in polymer chemistry and the development of advanced materials.

Potential as a Monomer or Intermediate in Polymerization Processes

While direct polymerization of this compound is not commonly reported, it can be chemically modified to yield polymerizable monomers. For instance, the aromatic ring could be functionalized with a vinyl group or other polymerizable moiety. The resulting trifluoromethylated specialty monomer could then be used in various polymerization techniques. specificpolymers.comnofeurope.combasf.com

A more direct pathway involves the conversion of the isopropyl ester to other functional groups that are amenable to polymerization. For example, hydrolysis to 4-(trifluoromethyl)benzoic acid would allow for its use in the synthesis of polyesters or polyamides.

Incorporation into Functional Polymer Materials

The introduction of the 4-(trifluoromethyl)phenyl moiety into polymer backbones can significantly improve the material's properties. Fluorinated polymers, in general, exhibit enhanced thermal stability, chemical resistance, and specific optical and electrical properties. mdpi.com

For example, the synthesis of fluorinated polyimides often involves the use of fluorine-containing monomers derived from compounds structurally related to this compound. kpi.uacolab.wsresearchgate.net These polyimides are known for their high thermal stability and low dielectric constants, making them suitable for applications in microelectronics. The presence of the trifluoromethyl group can increase the free volume within the polymer matrix, which in turn lowers the dielectric constant and water absorption. kpi.ua

Relevance in the Development of Organic Electronic Materials

The unique electronic properties conferred by the trifluoromethyl group make this compound and its derivatives relevant to the field of organic electronics. The strong electron-withdrawing nature of the trifluoromethyl group can influence the energy levels of organic semiconductor materials. sigmaaldrich.comresearchgate.netkit.edursc.orgrsc.org

Incorporating trifluoromethylphenyl groups into conjugated polymers can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. sigmaaldrich.com This tuning of electronic properties is crucial for optimizing the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While specific research detailing the direct use of this compound in such materials is limited, the broader class of trifluoromethyl-substituted aromatic compounds is of significant interest for developing new and improved organic semiconductors. sigmaaldrich.comresearchgate.net

Property EnhancementApplication Area
High Thermal StabilityHigh-Performance Polymers
Low Dielectric ConstantMicroelectronics
Tunable Electronic PropertiesOrganic Semiconductors
Increased SolubilityPolymer Processing

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isopropyl 4-(trifluoromethyl)benzoate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is typically synthesized via esterification of 4-(trifluoromethyl)benzoic acid with isopropyl alcohol, using catalytic sulfuric acid or a coupling agent like DCC (dicyclohexylcarbodiimide). To maximize yield, reflux conditions (110–120°C) under anhydrous solvents (e.g., toluene) are recommended. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity. For scale-up, consider continuous-flow reactors to mitigate side reactions .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can confirm ester formation and trifluoromethyl group presence. The isopropyl group’s splitting pattern (septet for CH, doublet for CH3_3) is diagnostic.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+H]+^+ at m/z 260.2). NIST spectral libraries provide reference data .
  • X-ray Crystallography : For crystalline samples, SHELX programs (e.g., SHELXL) refine structural parameters, validating bond lengths and angles .

Q. How does the trifluoromethyl group impact the compound’s solubility and reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the benzene ring, enhancing resistance to electrophilic attacks but increasing susceptibility to nucleophilic aromatic substitution (e.g., with amines). Solubility in polar aprotic solvents (DMF, DMSO) is higher than in water. Solubility parameters can be quantified via Hansen solubility tests .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Implement:

  • HPLC-PDA Analysis : Use C18 columns (254 nm detection) to verify purity (>99%) and rule out degradation products .
  • Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 µM) in triplicate to establish EC50_{50}/IC50_{50} values.
  • Structural Validation : Cross-check crystallographic data (e.g., CIF files) against SHELX-refined models to confirm stereochemistry .

Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Focus on hydrophobic pockets where the trifluoromethyl group may enhance binding via fluorine interactions.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of binding poses. Analyze RMSD and hydrogen-bonding networks .

Q. What are the thermal stability profiles of this compound under accelerated storage conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at 5–10°C/min under nitrogen. The trifluoromethyl group may lower decomposition onset temperatures (~200°C) compared to non-fluorinated analogs. Store at -20°C in amber vials to prevent photodegradation .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}, 2H^{2}\text{H}) aid in metabolic pathway tracing for this compound?

  • Methodological Answer : Synthesize labeled analogs via 13C^{13}\text{C}-enriched isopropyl alcohol or deuterated benzoic acid precursors. Use LC-MS/MS to track metabolites in vitro (e.g., hepatocyte assays). Fragment ion analysis identifies hydroxylation or ester hydrolysis products .

Methodological Tables

Parameter Recommended Technique Key Observations
Purity ValidationHPLC-PDA (C18, 254 nm)Retention time: ~8.2 min; purity >99%
Thermal StabilityTGA/DSCDecomposition onset: 195–205°C
Crystallographic ValidationSHELXL-refined X-ray diffractionSpace group P21_1/c, R-factor <5%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.